molecular formula C18H21NO2 B3033055 9-(2,2-diethoxyethyl)-9H-carbazole CAS No. 74914-81-1

9-(2,2-diethoxyethyl)-9H-carbazole

Cat. No.: B3033055
CAS No.: 74914-81-1
M. Wt: 283.4 g/mol
InChI Key: LKPOZQBIMXOJIZ-UHFFFAOYSA-N
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Description

9-(2,2-diethoxyethyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The specific structure of this compound includes a carbazole core with a 2,2-diethoxyethyl substituent at the 9-position, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2-diethoxyethyl)-9H-carbazole typically involves the alkylation of carbazole with 2,2-diethoxyethyl halides under basic conditions. A common method includes the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2,2-diethoxyethyl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups back to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 9-(2,2-diethoxyethyl)-9H-carbazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, carbazole derivatives, including this compound, are studied for their potential therapeutic properties. These compounds have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Industry

In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 9-(2,2-diethoxyethyl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 2,2-diethoxyethyl group can influence the compound’s solubility, bioavailability, and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: Similar in structure but lacks the diethoxy group, resulting in different chemical properties.

    9-(2-methoxyethyl)-9H-carbazole: Contains a methoxy group instead of a diethoxy group, affecting its reactivity and applications.

    9-(2,2-dimethoxyethyl)-9H-carbazole: Similar structure with dimethoxy substituents, leading to variations in physical and chemical properties.

Uniqueness

The presence of the 2,2-diethoxyethyl group in 9-(2,2-diethoxyethyl)-9H-carbazole imparts unique solubility and reactivity characteristics, making it distinct from other carbazole derivatives. This uniqueness allows for its specialized use in various scientific and industrial applications.

Properties

IUPAC Name

9-(2,2-diethoxyethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-20-18(21-4-2)13-19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12,18H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPOZQBIMXOJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2C3=CC=CC=C31)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365445
Record name 9-(2,2-diethoxyethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74914-81-1
Record name 9-(2,2-diethoxyethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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